molecular formula C13H15Cl2NO2 B8753371 Pentanamide, N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxo- CAS No. 63134-34-9

Pentanamide, N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxo-

Cat. No. B8753371
CAS RN: 63134-34-9
M. Wt: 288.17 g/mol
InChI Key: NUIAEWCYEUQGBK-UHFFFAOYSA-N
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Patent
US05350870

Procedure details

Methyl 4,4-dimethyl-3-oxopentanoate (100 g, 0.632 mol) and 2,4-dichloroaniline (100 g, 0,617 mol) were heated at reflux for 6 hours in xylenes (reagent grade, dried over 4A molecular sieves, 150 mL) in a flask equipped with mechanical stirrer and distillation apparatus. 100 mL of distillate was collected during this period. The reaction mixture was then cooled to room temperature and petroleum ether (500 mL) was added with stirring. The mixture was cooled further with an ice bath, and the crystals which had formed were collected by filtration and washed with petroleum ether. A second crop was collected after concentration of the filtrate. The combined materials were dried under high vacuum to give N-[4,4,-dimethyl-3-oxopentanoyl]-2,4-dichloroaniline (152.8 g, 84% yield) as a white solid which melted at 77°-78° C. The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:11])([CH3:10])[C:3](=[O:9])[CH2:4][C:5]([O:7]C)=O.[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>>[CH3:10][C:2]([CH3:1])([CH3:11])[C:3](=[O:9])[CH2:4][C:5]([NH:15][C:14]1[CH:16]=[CH:17][C:18]([Cl:20])=[CH:19][C:13]=1[Cl:12])=[O:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C(CC(=O)OC)=O)(C)C
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Step Two
Name
xylenes
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
100 mL of distillate was collected during this period
ADDITION
Type
ADDITION
Details
petroleum ether (500 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled further with an ice bath
CUSTOM
Type
CUSTOM
Details
the crystals which had formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
A second crop was collected after concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
The combined materials were dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(C(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 152.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.